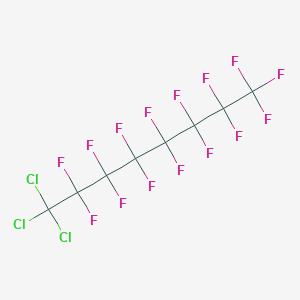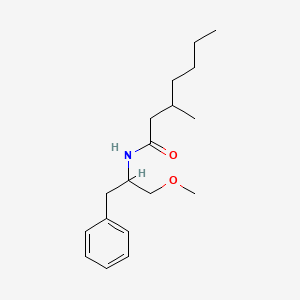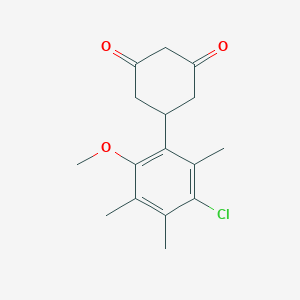
5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by a cyclohexane ring substituted with a 3-chloro-6-methoxy-2,4,5-trimethylphenyl group and two keto groups at positions 1 and 3. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Phenyl Substituent: The starting material, 3-chloro-6-methoxy-2,4,5-trimethylbenzene, is prepared through a series of electrophilic aromatic substitution reactions.
Cyclohexane Ring Formation: The phenyl substituent is then subjected to a Friedel-Crafts acylation reaction with cyclohexanone to form the cyclohexane ring.
Oxidation: The resulting intermediate is oxidized to introduce the keto groups at positions 1 and 3 of the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Highly oxidized derivatives with additional keto or carboxyl groups.
Reduction: Hydroxylated derivatives.
Substitution: Derivatives with different substituents replacing the chloro group.
Applications De Recherche Scientifique
5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3-chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Chloro-2,4,5-trimethylphenyl)cyclohexane-1,3-dione: Lacks the methoxy group.
5-(3-Methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione: Lacks the chloro group.
5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-diol: Contains hydroxyl groups instead of keto groups.
Uniqueness
The presence of both chloro and methoxy groups, along with the keto groups, makes 5-(3-chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
88176-43-6 |
|---|---|
Formule moléculaire |
C16H19ClO3 |
Poids moléculaire |
294.77 g/mol |
Nom IUPAC |
5-(5-chloro-2-methoxy-3,4,6-trimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H19ClO3/c1-8-9(2)16(20-4)14(10(3)15(8)17)11-5-12(18)7-13(19)6-11/h11H,5-7H2,1-4H3 |
Clé InChI |
RZFULNCERICLRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)C2CC(=O)CC(=O)C2)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)
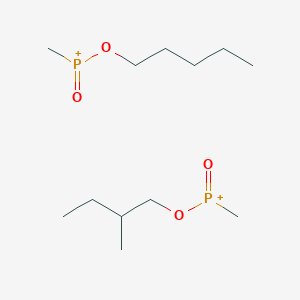
![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
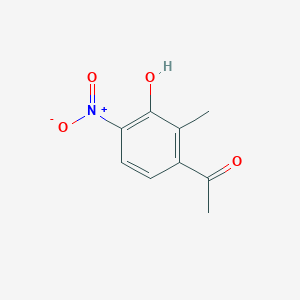
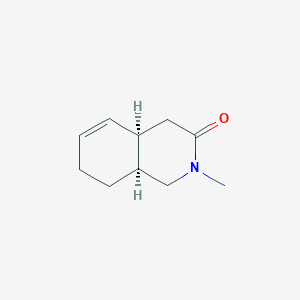
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
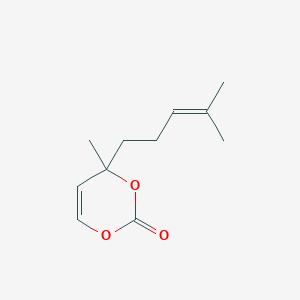

![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
